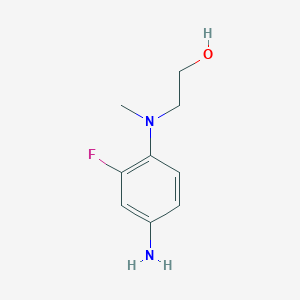
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol
概要
説明
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol is a chemical compound with a unique structure that includes an amino group, a fluoromethyl group, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol typically involves multiple steps. One common method starts with the fluorination of aniline derivatives, followed by the introduction of the ethanol group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol involves its interaction with specific molecular targets. The amino and fluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ethanol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
類似化合物との比較
Similar Compounds
- 4-Amino-2-fluoro-N-methylbenzamide
- Methyl 4-amino-2-fluorobenzoate
- 2-Amino-4-fluorophenol
Uniqueness
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both an amino group and a fluoromethyl group allows for diverse chemical modifications, making it a versatile compound for various applications.
生物活性
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it affects various cancer cell lines, including glioblastoma and breast cancer cells.
Case Studies:
-
Inhibition of Cell Viability :
- A study using the MTT assay demonstrated that the compound reduced cell viability in U-87 glioblastoma cells by approximately 43% at concentrations ranging from 10 to 100 µM .
- In another study, the compound showed selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with IC50 values indicating potent activity .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains.
Efficacy Against Microorganisms:
- Bacterial Activity :
- Fungal Activity :
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays.
Findings:
- The compound displayed significant radical scavenging activity, surpassing that of ascorbic acid in some tests, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure.
Key Observations:
- Substitution patterns on the phenyl ring significantly affect both anticancer and antimicrobial activities. For instance, the introduction of electron-donating groups enhances anticancer efficacy while maintaining acceptable toxicity profiles .
- The presence of the fluorine atom is hypothesized to enhance membrane permeability and bioavailability, contributing to its overall efficacy .
特性
IUPAC Name |
2-(4-amino-2-fluoro-N-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(11)6-8(9)10/h2-3,6,13H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZTCIBRVYOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















